molecular formula C14H15N3O2 B2820011 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 33345-96-9

4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2820011
CAS RN: 33345-96-9
M. Wt: 257.293
InChI Key: BIEKQSISVQMOKS-UHFFFAOYSA-N
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Description

4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, in the study of the synthesis of a 5H-chromeno[3,4-c]pyridine derivative, a novel tricyclic chromeno[3,4-c]pyridine derivative was isolated, indicating the compound's role in unexpected synthetic pathways (Ivanov et al., 2014).

Role in Molecular Chemistry

This compound is also significant in molecular chemistry, particularly in the formation of potent inhibitors for specific enzymes. For example, 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, which are structurally similar, have been developed as potent FLT3 tyrosine kinase inhibitors (Gaul et al., 2007).

Contribution to Organic Synthesis

In organic synthesis, the compound participates in reactions leading to the creation of fused isoxazolidine derivatives. This was demonstrated through the oxime-nitrone isomerization at the periphery of pyridine and pyrido[1,2-a]pyrimidine systems (Gotoh et al., 1996).

Catalytic Oxidation Processes

The compound has implications in catalytic oxidation processes as well. For instance, pyridodipyrimidines, which are structurally related, have been used as NAD-type redox catalysts in the oxidation of alcohols to carbonyl compounds (Yoneda et al., 1981).

Antimicrobial and Antioxidant Properties

Derivatives of pyrido[2,3-d]pyrimidines, including compounds structurally related to this compound, have shown significant antimicrobial and antioxidant activities, indicating its potential in pharmaceutical research (Suresh et al., 2010).

Safety and Hazards

Specific safety and hazard information for 4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not available in the literature. Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product . Therefore, users are responsible for confirming the product identity and purity .

properties

IUPAC Name

4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-10-11-13(16-7-3-1-4-8-16)15-12-6-2-5-9-17(12)14(11)19/h2,5-6,9-10H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEKQSISVQMOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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